molecular formula C9H7BrN2O B1377735 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone CAS No. 1260382-82-8

1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone

Cat. No.: B1377735
CAS No.: 1260382-82-8
M. Wt: 239.07 g/mol
InChI Key: VINQHOKVKWJEDF-UHFFFAOYSA-N
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Description

1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is a heterocyclic compound featuring a bromine atom attached to a pyrrolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and chemical probes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can be synthesized through various synthetic routes. One common method involves the bromination of 1H-pyrrolo[3,2-c]pyridine, followed by acylation. The bromination typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position. The acylation step involves the reaction of the brominated intermediate with ethanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, DMF).

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents (e.g., ethanol, THF).

    Oxidation: Potassium permanganate, solvents (e.g., water, acetone).

    Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, DMF).

Major Products:

  • Substituted derivatives with various functional groups replacing the bromine atom.
  • Reduced alcohol or oxidized carboxylic acid derivatives.
  • Coupled products with extended carbon chains or aromatic systems.

Scientific Research Applications

1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, affecting various signaling pathways in cells.

    Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes or receptors involved in tumor growth.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent signaling cascades. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position and type of substituents, affecting their biological activity and chemical reactivity.

    6-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the ethanone group, leading to different reactivity and applications.

    1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone:

Uniqueness: 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is unique due to the presence of both the bromine atom and the ethanone group, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(6-bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINQHOKVKWJEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=CC(=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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